molecular formula C10H12ClN3 B1438933 2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride CAS No. 1171498-25-1

2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride

Cat. No.: B1438933
CAS No.: 1171498-25-1
M. Wt: 209.67 g/mol
InChI Key: AXYQOJLGGLWNSE-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Pyrrolidin-1-yl)pyridine-3-carbonitrile hydrochloride plays a significant role in various biochemical reactions. The pyrrolidine ring, known for its sp3 hybridization, allows the compound to explore the pharmacophore space efficiently. This compound interacts with several enzymes and proteins, including cyclooxygenase-2 (COX-2) and pregnane X receptor (PXR). The interaction with COX-2 involves inhibition, which can lead to anti-inflammatory effects. The binding to PXR, on the other hand, influences the detoxification and clearance of foreign substances from the body .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving COX-2 and PXR. The inhibition of COX-2 can reduce inflammation, while the activation of PXR can enhance the expression of detoxifying enzymes. Additionally, this compound can affect gene expression and cellular metabolism by modulating the activity of these receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and thereby reducing the production of pro-inflammatory mediators. In the case of PXR, the compound acts as an agonist, binding to the receptor and promoting the transcription of genes involved in detoxification processes. These interactions highlight the compound’s dual role in modulating inflammation and enhancing detoxification .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 and activates PXR without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings indicate the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s play a crucial role in its biotransformation. The compound’s interaction with PXR further influences metabolic flux by upregulating the expression of detoxifying enzymes, thereby enhancing the clearance of xenobiotics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the nucleus. In the cytoplasm, it interacts with enzymes and receptors involved in metabolic processes. In the nucleus, it binds to nuclear receptors such as PXR, influencing gene expression and cellular responses. The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13;/h3-5H,1-2,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYQOJLGGLWNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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